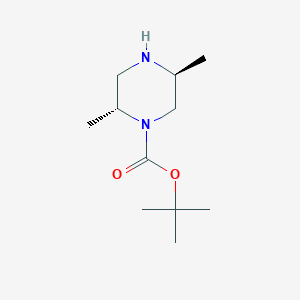

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The document details a primary synthetic methodology, including a step-by-step experimental protocol and a summary of key quantitative data. Additionally, an alternative synthesis route is presented for consideration. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Primary Synthesis Methodology: Direct N-Boc Protection

The most direct and widely utilized method for the preparation of this compound involves the selective mono-N-Boc protection of (2S,5R)-2,5-dimethylpiperazine. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source. The inherent symmetry of the cis-piperazine starting material simplifies the reaction, as both nitrogen atoms are chemically equivalent, leading to a single mono-protected product.

Experimental Protocol

A detailed procedure for the direct N-Boc protection of (2S,5R)-2,5-dimethylpiperazine is as follows:

-

Reaction Setup: To a solution of (2S,5R)-2,5-dimethylpiperazine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M), add triethylamine (1.1-1.5 equivalents) at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent to the stirred piperazine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the direct N-Boc protection synthesis.

| Parameter | Value |

| Reactants | |

| (2S,5R)-2,5-dimethylpiperazine | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0-1.1 eq |

| Triethylamine | 1.1-1.5 eq |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Yield | Typically >90% |

Experimental Workflow Diagram

Caption: Workflow for the direct N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.

Alternative Synthesis Route: From Benzyl-Protected Piperazine

An alternative, multi-step synthesis for this compound has been reported, starting from L-alanine methyl ester hydrochloride.[1] This pathway involves the initial formation of a benzyl-protected piperazine derivative, followed by Boc protection and subsequent debenzylation.

Key Steps in the Alternative Synthesis

-

Formation of (2R,5S)-1-benzyl-2,5-dimethylpiperazine: This intermediate is prepared through a multi-step sequence starting from L-alanine methyl ester hydrochloride.[1]

-

Boc Protection: The (2R,5S)-1-benzyl-2,5-dimethylpiperazine is then reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran.[1]

-

Debenzylation: The resulting (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester is debenzylated, typically through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like formic acid, to yield the final product.[1]

Quantitative Data for the Boc Protection of the Benzylated Intermediate

The following table outlines the quantitative details for the Boc protection step of the benzyl-protected intermediate.[1]

| Parameter | Value |

| Reactants | |

| (2R,5S)-1-benzyl-2,5-dimethylpiperazine | 1.0 eq (3.52g, 17.2mmol) |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq (4.56g, 20.9mmol) |

| Triethylamine | 1.2 eq (2.12g, 20.9mmol) |

| Solvent | Tetrahydrofuran (50mL) |

| Reaction Time | 5.5 hours |

| Temperature | 0 °C to Room Temperature |

Alternative Synthesis Pathway Diagram

References

Physicochemical Properties of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and the presence of a Boc-protecting group make it a valuable intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, offering essential data for researchers and professionals in the field of drug discovery and development. The information presented herein is vital for understanding the compound's behavior in various chemical and biological systems, aiding in process optimization, formulation development, and pharmacokinetic studies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [2] |

| Boiling Point | 280 °C | [1] |

| Density | 0.970 g/cm³ | [1] |

| Flash Point | 123 °C | [1] |

| Melting Point | Not reported for (2R,5S) isomer. The related (3S,5R) isomer has a melting point of 66-69 °C, which can be used as an estimation. | [3] |

| Solubility | Data for the parent compound, 2,5-dimethylpiperazine, indicates solubility in water, ethanol, and acetone. The tert-butyl group in the title compound may decrease aqueous solubility while enhancing solubility in nonpolar organic solvents. | [4] |

| pKa | Not experimentally determined. Estimated to be in the range of 9-11 for the protonated piperazine nitrogen, based on the pKa of similar cyclic amines. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined using the distillation method.

Procedure:

-

A small volume of the compound is placed in a micro-distillation apparatus.

-

The apparatus is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed.

Solubility Determination

The solubility can be qualitatively assessed in various solvents.

Procedure:

-

To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

-

Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each tube.

-

The tubes are agitated at a constant temperature.

-

Visual observation is used to determine if the compound has dissolved completely. Solubility can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively by determining the concentration of the saturated solution.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A standard solution of the compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the resulting titration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a chemical compound.

Caption: General workflow for determining physicochemical properties.

Conclusion

This technical guide provides a summary of the known and estimated physicochemical properties of this compound. While some experimental data is available, further characterization, particularly for melting point, solubility in a wider range of solvents, and an experimental pKa value, would be beneficial for its application in drug development. The provided experimental protocols offer a starting point for obtaining this valuable data.

References

Spectroscopic Profile of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral building block, (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. This compound is of significant interest in medicinal chemistry and drug development due to its versatile piperazine core, which is a common scaffold in many biologically active molecules. The following sections present available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification, characterization, and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

¹H NMR Data

A reported ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) shows the following key signals[1]:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.08-4.14 | m | - | 1H | CH |

| 3.54 | dd | 2.0, 13.4 | 1H | CH₂ |

| 3.18-3.23 | m | - | 2H | CH₂ |

| 3.03-3.15 | m | - | 1H | CH |

| 2.48 | dd | 2.9, 13.0 | 1H | CH₂ |

| 1.46 | s | - | 9H | C(CH₃)₃ |

| 1.21 | d | 6.8 | 3H | CH₃ |

| 1.17 | d | 6.6 | 3H | CH₃ |

¹³C NMR Data

While specific experimental ¹³C NMR data for this compound was not found in the searched literature, data for structurally similar compounds can provide an expected range for the chemical shifts. For instance, tert-butyl piperazine-1-carboxylate derivatives exhibit characteristic signals for the Boc-protecting group and the piperazine ring carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are associated with the carbamate and alkane functionalities.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1450 | C-H bend (alkane) |

| ~1160 | C-N stretch |

| ~1250 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₂₂N₂O₂), the expected molecular weight is approximately 214.3 g/mol . The mass spectrum would likely show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of the tert-butyl group or cleavage of the piperazine ring.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Sample Preparation (Thin Film):

-

If the sample is a liquid, place a drop of the neat liquid between two KBr or NaCl plates.

-

If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr plate, and allow the solvent to evaporate.

Data Acquisition:

-

Place the sample holder in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve stable ionization.

-

Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Commercial availability and suppliers of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

An In-depth Technical Guide to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, procurement, and quality control of this compound, a key chiral building block in modern organic synthesis and pharmaceutical development.

Compound Overview

This compound, identified by CAS Number 1013733-63-3, is a heterocyclic compound featuring a piperazine core. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the secondary amine position. The specific (2R,5S) stereochemistry of the two methyl groups makes it a valuable chiral intermediate for the synthesis of complex, stereochemically-defined target molecules, particularly in the field of medicinal chemistry.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C11H22N2O2

-

Molecular Weight: 214.31 g/mol

-

Synonyms: Boc-cis-2,5-dimethylpiperazine

Commercial Availability and Suppliers

This chiral building block is readily available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms. The table below summarizes the offerings from several prominent suppliers. Please note that purity levels and available quantities are subject to change and should be verified with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Merck (Sigma-Aldrich) | 796593 | ≥95% (HPLC) | 1g, 5g | Part of the Aldrichimica ACTA portfolio. |

| BLDpharm | BD00788602 | 97% | 1g, 5g, 25g, 100g | Provides basic safety and specification data. |

| Combi-Blocks | OR-9462 | 97+% | 1g, 5g, 10g | Offers a range of related piperazine derivatives. |

| Anvia Chemicals | ANV-59827 | >95% | 1g, 5g, 25g, 100g | Custom synthesis for larger quantities may be available. |

| Chemspace | CSC2138.1 | 95-98% | 1g, 5g, 25g, 50g | A marketplace aggregating multiple smaller suppliers. |

Experimental Protocols

While many researchers will opt to purchase this compound, understanding its synthesis is crucial for troubleshooting and for custom synthesis needs. The following is a representative synthetic protocol adapted from methodologies found in the chemical literature.

Synthesis of this compound

Reaction Scheme: This synthesis typically involves the N-Boc protection of commercially available cis-2,5-dimethylpiperazine.

Materials:

-

cis-2,5-Dimethylpiperazine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve cis-2,5-dimethylpiperazine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in DCM to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the mixture by adding water or a saturated aqueous solution of NaHCO3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Quality Control and Verification Workflow

For drug development and other sensitive applications, it is critical to verify the identity and purity of the starting materials. The following workflow outlines a standard procedure for the quality control of commercially sourced this compound.

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate CAS number lookup

An In-depth Technical Guide to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperazine core makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. Piperazine derivatives are integral to numerous approved drugs, offering advantages such as improved physicochemical properties, enhanced biological activity and selectivity, and favorable pharmacokinetic profiles. This technical guide provides comprehensive information on its chemical properties, synthesis, and applications, particularly its role as a building block for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical Identification and Properties

The specific enantiomer this compound is most accurately identified by the CAS Number 309915-46-6 . It is crucial to distinguish this from related structures, such as the racemic mixture (CAS No. 194032-41-2) or its hydrochloride salt (CAS No. 1523541-79-8).

Quantitative Data Summary

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 309915-46-6 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Density | 0.970 g/cm³ | |

| Boiling Point | 280 °C at 760 mmHg | |

| Flash Point | 123 °C | |

| Appearance | White to yellow solid or liquid | |

| Purity | Typically ≥95% | |

| Storage | Room temperature, under inert atmosphere, protected from light |

Experimental Protocols

This section details the synthetic procedures for the preparation of this compound and a general protocol for its subsequent functionalization, a common step in drug discovery workflows.

Protocol 1: Multi-step Synthesis of this compound

This synthesis is a multi-step process starting from L-alanine methyl ester hydrochloride.[2]

Step 1: Synthesis of (S)-methyl 2-(benzylamino)propanoate

-

Dissolve L-alanine methyl ester hydrochloride (15.0 g, 107 mmol) in N,N-dimethylformamide (150 mL).

-

Add potassium carbonate (32.5 g, 235 mmol) and benzyl bromide (18.4 g, 107 mmol) to the solution.

-

Stir the mixture overnight at 80°C.

-

After the reaction, perform an appropriate work-up (e.g., aqueous quench, extraction with an organic solvent, and purification) to isolate the product.

Step 2: Coupling with Boc-D-alanine

-

Dissolve the (S)-methyl 2-(benzylamino)propanoate (9.28 g, 48.1 mmol) in dichloromethane (100 mL).

-

Add Boc-D-alanine (10 g, 52.9 mmol), 4-dimethylaminopyridine (587 mg, 4.81 mmol), and EDCI (11 g, 57.7 mmol) under ice cooling.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up the reaction by extraction with chloroform, washing with 5% citric acid solution, water, and saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection and Cyclization

-

Dissolve the product from Step 2 (9.34 g, 25.6 mmol) in dichloromethane (100 mL).

-

Add trifluoroacetic acid (14.6 g, 128 mmol) under ice cooling and stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Add methanol (40 mL) and a saturated aqueous sodium bicarbonate solution under ice cooling to adjust the pH to 8.

-

Stir the mixture at 80°C to induce cyclization, forming (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione.

Step 4: Reduction to (2R,5S)-1-benzyl-2,5-dimethylpiperazine

-

In an argon atmosphere, dissolve the piperazine-2,5-dione from Step 3 (4.05 g, 17.4 mmol) in tetrahydrofuran (70 mL).

-

Add lithium aluminum hydride (993 mg, 26.2 mmol) under ice cooling.

-

Stir at room temperature for 10 minutes, then at 80°C for 4 hours.

-

Add additional lithium aluminum hydride if necessary and continue heating until the reaction is complete.

-

Carefully quench the reaction with water and stir overnight. Isolate the product after work-up.

Step 5: Boc Protection

-

Dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL).

-

Under ice cooling, add triethylamine (2.12 g, 20.9 mmol) followed by di-tert-butyl carbonate (4.56 g, 20.9 mmol).

-

Stir for 15 minutes at 0°C, then for 5.5 hours at room temperature.

-

Add water and extract with ethyl acetate. Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the title compound.

Step 6: Debenzylation

-

Dissolve the Boc-protected compound from Step 5 (2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.

-

Add 10% palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol).

-

Stir at room temperature for 2 hours.

-

Filter the reaction mixture through Celite and concentrate under reduced pressure.

-

Add chloroform and saturated aqueous sodium bicarbonate solution to the residue, extract with chloroform, dry over sodium sulfate, and concentrate to obtain the final product, this compound.

Protocol 2: General N-Alkylation of the Piperazine Core

The deprotected secondary amine of the title compound is a key functional handle for further elaboration. The following is a general protocol for its N-alkylation.

-

Materials :

-

This compound (1.0 eq)

-

Alkyl halide (e.g., R-Br or R-I) (1.1 eq)

-

Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

-

-

Procedure :

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

-

Add the anhydrous base to the stirred solution/suspension.

-

Slowly add the alkyl halide to the reaction mixture.

-

Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated derivative.

-

Applications in Drug Development

Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals. The specific stereochemistry of this compound allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets.

One of the most advanced applications for this building block is in the construction of Proteolysis Targeting Chimeras (PROTACs) .[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4] This technology has the potential to address protein targets previously considered "undruggable."[4]

The title compound serves as a rigid, chiral linker component in a PROTAC, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The stereochemistry and conformation of this linker are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of the title compound.

Caption: Multi-step synthesis workflow for the target compound.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC, potentially synthesized using the title compound as a linker, induces protein degradation.

Caption: General mechanism of action for a PROTAC molecule.

References

- 1. tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate - CAS:309915-46-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide for its Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader.[5][6] The incorporation of rigid and conformationally defined building blocks within the linker can pre-organize the PROTAC molecule, facilitating the formation of a productive ternary complex between the POI and the E3 ligase, which is a crucial step for subsequent protein degradation.[7][]

This technical guide focuses on (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate , a valuable building block for the synthesis of PROTAC linkers. Its rigid, chiral piperazine scaffold offers a means to introduce conformational constraint and improve the physicochemical properties of the resulting protein degrader.[6][] This document provides an in-depth overview of its application, including synthetic strategies, experimental protocols for characterization, and relevant data interpretation.

The Role of the Piperazine Moiety in PROTAC Design

The piperazine ring is a privileged structure in medicinal chemistry and has found significant utility in the design of PROTAC linkers for several reasons:

-

Conformational Rigidity: Compared to flexible alkyl or polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of rigidity, which can reduce the entropic penalty associated with the formation of the ternary complex.[7][]

-

Improved Solubility and Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[5][6] This is a critical consideration given the often high molecular weight and lipophilicity of these molecules.

-

Vectorial Control: The defined geometry of the piperazine ring provides better control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for achieving a productive ternary complex geometry.

-

Stereochemical Nuances: The stereochemistry of substituted piperazines, such as in this compound, can have a profound impact on the conformational preferences of the linker and, consequently, on the degradation activity of the PROTAC. The (2R,5S) configuration provides a specific three-dimensional arrangement of the methyl groups, influencing the overall shape of the linker.

Synthesis of PROTACs Incorporating this compound

The synthesis of a PROTAC is a modular process. This compound can be incorporated into the linker structure through standard chemical transformations. The Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen. A generalized synthetic approach is outlined below.

General Synthetic Workflow

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols for PROTAC Characterization

The biological evaluation of a newly synthesized PROTAC is a multi-step process aimed at confirming its mechanism of action and quantifying its efficacy and selectivity.[1]

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Western blotting is the most common technique to quantify the degradation of the target protein.[2][4] This allows for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9][10]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6- or 12-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.

-

Treat the cells with the PROTAC at various concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[11]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting and Detection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

-

Caption: Western blot experimental workflow.

Quantitative Proteomics for Selectivity Profiling

Quantitative proteomics provides an unbiased, global view of the cellular proteome's response to a PROTAC, enabling the assessment of its selectivity.[13]

Protocol:

-

Sample Preparation:

-

Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control.

-

Harvest the cells, lyse them, and quantify the protein content.

-

-

Protein Digestion and Labeling:

-

Digest the proteins into peptides using trypsin.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

-

Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. The intended target should be among the most significantly degraded proteins.

-

Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Several biophysical techniques can be used to characterize this interaction.

Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat change upon binding of molecules.

-

Protocol:

-

Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe.

-

Perform binary titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities.

-

Titrate the solution of the target protein and PROTAC into the E3 ligase solution.

-

Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.[14]

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):

-

Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.

-

Protocol:

-

Immobilize one of the proteins (e.g., the E3 ligase) on the sensor surface.

-

Flow a solution containing the second protein and the PROTAC over the surface.

-

Measure the binding and dissociation kinetics to determine the affinity and stability of the ternary complex.[15]

-

NanoBRET™ Ternary Complex Assay:

-

Principle: A cell-based assay that measures the proximity of two proteins using bioluminescence resonance energy transfer (BRET).

-

Protocol:

-

Generate a cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

-

Treat the cells with a dilution series of the PROTAC.

-

Measure the BRET signal to quantify the formation of the ternary complex in a cellular environment.[14]

-

Data Presentation

Quantitative data from the characterization of PROTACs are typically presented in tabular format for easy comparison. Below are examples of tables that would be used to summarize the data for a novel PROTAC.

Table 1: In Vitro Degradation Activity

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-X | Protein A | Cell Line Y | 50 | 95 |

| PROTAC-Z | Protein B | Cell Line W | 100 | 85 |

Table 2: Ternary Complex Formation

| PROTAC ID | Target Protein | E3 Ligase | Binary Binding (KD, nM) | Ternary Complex Cooperativity (α) |

| Target | E3 Ligase | |||

| PROTAC-X | Protein A | VHL | 200 | 500 |

| PROTAC-Z | Protein B | CRBN | 150 | 800 |

Signaling Pathway of PROTAC-Mediated Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable building block for the construction of PROTAC linkers. Its rigid, chiral scaffold can impart favorable conformational and physicochemical properties to the resulting protein degrader, potentially leading to enhanced efficacy and selectivity. The successful development of PROTACs incorporating this and similar building blocks relies on a systematic approach to synthesis and a comprehensive suite of biological and biophysical assays to characterize their mechanism of action. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this building block in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

Enantioconvergent Synthesis of Piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of blockbuster drugs. The stereochemistry of substituents on the piperazine ring often plays a crucial role in determining pharmacological activity, making the development of efficient enantioselective and, more advantageously, enantioconvergent synthetic methodologies a paramount objective. This guide provides a detailed overview of key enantioconvergent strategies for the synthesis of chiral piperazine derivatives, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Core Enantioconvergent Strategies

The synthesis of enantioenriched piperazines has traditionally relied on methods such as chiral pool synthesis and classical resolution. However, enantioconvergent approaches, which convert a racemic starting material into a single enantiomer of the product, offer superior efficiency and atom economy. Several powerful catalytic strategies have emerged to achieve this goal.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

A highly effective method for the direct synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of readily available pyrazines. This approach often requires activation of the pyrazine ring, for instance, by N-alkylation, to facilitate the hydrogenation process.[1][2][3][4][5]

Quantitative Data Summary

| Entry | Substrate (Pyrazinium Salt) | Catalyst System | Solvent | Yield (%) | ee (%) | Ref. |

| 1 | N-Benzyl-3-phenylpyrazinium bromide | [Ir(COD)Cl]₂ / (S)-xyl-binap | Toluene/Dioxane | 95 | 91 | [4] |

| 2 | N-Benzyl-3-(4-methoxyphenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S)-xyl-binap | Toluene/Dioxane | 96 | 92 | [4] |

| 3 | N-Benzyl-3-(4-fluorophenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S)-xyl-binap | Toluene/Dioxane | 95 | 90 | [4] |

| 4 | N-Benzyl-3-(2-thienyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (S)-xyl-binap | Toluene/Dioxane | 93 | 93 | [4] |

| 5 | N-Benzyl-3-methylpyrazinium bromide | [Ir(COD)Cl]₂ / (S)-xyl-binap | Toluene/Dioxane | 92 | 85 | [4] |

Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation [4]

To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphine ligand (e.g., (S)-xyl-binap, 2.2 mol%) are added. Anhydrous and degassed solvent (e.g., a mixture of toluene and 1,4-dioxane) is then added, and the mixture is stirred at room temperature for 30 minutes. The pyrazinium salt substrate (1.0 equiv) is added, and the tube is transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 36 hours). After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral piperazine product. The enantiomeric excess is determined by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

Another powerful strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with piperazin-2-ones. This method provides access to chiral piperazin-2-ones, which can be further reduced to the corresponding chiral piperazines.[6][7]

Quantitative Data Summary

| Entry | Substrate (Pyrazin-2-ol) | Catalyst System | Additive | Yield (%) | ee (%) | Ref. |

| 1 | 5,6-Diphenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | TsOH·H₂O | 93 | 90 | [6] |

| 2 | 5-Phenyl-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | TsOH·H₂O | 95 | 88 | [6] |

| 3 | 5-(4-Methoxyphenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | TsOH·H₂O | 94 | 89 | [6] |

| 4 | 5-(4-Chlorophenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | TsOH·H₂O | 92 | 90 | [6] |

| 5 | 5,6-Dimethylpyrazin-2-ol | Pd(OCOCF₃)₂ / (R)-TolBINAP | TsOH·H₂O | 90 | 85 | [6] |

Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Hydrogenation [6]

In a glovebox, a mixture of the pyrazin-2-ol substrate (1.0 equiv), Pd(OCOCF₃)₂ (3.0 mol%), and the chiral ligand (e.g., (R)-TolBINAP, 3.3 mol%) is placed in a vial. The additive (e.g., TsOH·H₂O, 100 mol%) is added, followed by the solvent (e.g., a 1:1 mixture of dichloromethane and benzene). The vial is then placed in a stainless-steel autoclave. The autoclave is purged with hydrogen three times and then pressurized with hydrogen to the desired pressure (e.g., 1000 psi). The reaction is stirred at a specified temperature (e.g., 80 °C) for 24 hours. After cooling to room temperature and carefully releasing the pressure, the reaction mixture is concentrated. The residue is purified by flash column chromatography on silica gel to yield the chiral piperazin-2-one. The enantiomeric excess is determined by chiral HPLC.

Asymmetric Lithiation of N-Boc Piperazines

The direct C-H functionalization of the piperazine ring via asymmetric lithiation offers a powerful and convergent route to α-substituted chiral piperazines. This method typically employs a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base to deprotonate one of two enantiotopic protons.[2][8][9][10][11]

Quantitative Data Summary

| Entry | N-Substituent | Electrophile | Chiral Ligand | Yield (%) | er | Ref. |

| 1 | Cumyl | Me₃SiCl | (-)-Sparteine | 85 | 95:5 | [8] |

| 2 | Cumyl | PhCHO | (-)-Sparteine | 75 | 94:6 | [8] |

| 3 | Cumyl | (PhS)₂ | (-)-Sparteine | 80 | 93:7 | [8] |

| 4 | Cumyl | I₂ | (-)-Sparteine | 78 | 92:8 | [8] |

| 5 | Cumyl | MeI | (+)-Sparteine Surrogate | 65 | 61:39 | [8] |

Experimental Protocol: General Procedure for Asymmetric Lithiation [8]

To a solution of the N-Boc, N'-alkyl piperazine (1.0 equiv) and the chiral diamine (e.g., (-)-sparteine, 1.2 equiv) in a dry solvent (e.g., MTBE) at -78 °C under an argon atmosphere is added s-BuLi (1.2 equiv) dropwise. The resulting solution is stirred at -78 °C for the specified lithiation time (e.g., 1 hour). The electrophile (1.5 equiv) is then added, and the reaction mixture is stirred for an additional period (e.g., 1 hour) at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric ratio is determined by chiral stationary phase HPLC.

Signaling Pathways and Experimental Workflows

Chiral piperazine derivatives are integral components of numerous drugs that target a variety of biological pathways. Understanding these pathways and the typical workflow for synthesizing and analyzing these compounds is crucial for researchers in the field.

Signaling Pathways Involving Piperazine Derivatives

Many piperazine-containing drugs act on G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and neurokinin receptors.[1][12][13][14][15][16][17][18][19][20][21][22][23] The enantiomer-specific binding of these ligands can lead to agonistic or antagonistic effects on downstream signaling cascades.

Caption: Neurokinin-1 (NK1) Receptor Signaling Pathway.

Caption: Simplified Serotonin and Dopamine Receptor Signaling.

Experimental Workflow for Enantioconvergent Synthesis

The development and execution of an enantioconvergent synthesis follows a logical progression from reaction setup to product analysis.

Caption: General Experimental Workflow for Enantioconvergent Synthesis.

This guide provides a foundational understanding of modern enantioconvergent strategies for synthesizing chiral piperazine derivatives. The detailed protocols and compiled data serve as a practical resource for researchers aiming to apply these powerful methods in their own work, ultimately facilitating the discovery and development of novel therapeutics.

References

- 1. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral auxiliary with significant potential in asymmetric synthesis, particularly in the stereoselective preparation of α-amino acids and other chiral compounds. Its rigid cis-2,5-dimethylpiperazine backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as the alkylation of enolates derived from N-acyl derivatives. This document provides an overview of its application, detailed experimental protocols for key transformations, and a summary of expected outcomes.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, allowing for the predictable and efficient generation of enantiomerically pure compounds. The C2-symmetric scaffold of cis-2,5-dimethylpiperazine, derived from L-alanine, offers a robust platform for inducing chirality. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of this compound allows for selective functionalization of the second nitrogen, making it a versatile auxiliary for various asymmetric transformations.

The primary application of this chiral auxiliary lies in the diastereoselective alkylation of a glycine enolate equivalent. By attaching a glycinyl moiety to the free nitrogen of the piperazine, a chiral nucleophile is formed. Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity, dictated by the steric hindrance imposed by the methyl groups and the overall conformation of the piperazine ring. Subsequent cleavage of the auxiliary yields the desired α-amino acid in high enantiomeric purity.

Signaling Pathways and Logical Relationships

The logical workflow for the asymmetric synthesis of α-amino acids using this compound as a chiral auxiliary can be visualized as a three-stage process: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.

Experimental Protocols

Protocol 1: Acylation of this compound with N-Boc-Glycine

This protocol describes the attachment of the glycine unit to the chiral auxiliary.

Materials:

-

This compound

-

N-Boc-Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of N-Boc-Glycine (1.1 equivalents) in anhydrous DCM, add this compound (1.0 equivalent) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture. If using HATU, add it directly as a solid.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acylated product.

Protocol 2: Diastereoselective Alkylation of the N-Glycinyl Adduct

This protocol details the key stereocenter-forming step.

Materials:

-

N-Glycinyl-(2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate adduct

-

Lithium diisopropylamide (LDA) or another suitable strong base

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the N-glycinyl adduct (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final α-amino acid.

Materials:

-

Alkylated adduct

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Diethyl ether

Procedure (for hydrogenolysis):

-

Dissolve the alkylated adduct in methanol or ethanol.

-

Add 10% Pd/C (catalytic amount, typically 10-20 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

To isolate the amino acid as its hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in dioxane or methanol.

-

Induce precipitation by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the enantiomerically enriched α-amino acid hydrochloride.

-

The chiral auxiliary can often be recovered from the filtrate for reuse.

Data Presentation

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e. %) |

| Benzyl bromide | N-Benzylated Adduct | > 90 | > 95 |

| Methyl iodide | N-Methylated Adduct | > 85 | > 95 |

| Allyl bromide | N-Allylated Adduct | > 88 | > 93 |

Note: The presented data is illustrative and based on the performance of analogous chiral auxiliaries. Actual results may vary depending on specific reaction conditions.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation step is attributed to the rigid conformation of the chiral piperazine ring and the steric hindrance provided by the two methyl groups.

Conclusion

This compound serves as a promising chiral auxiliary for the asymmetric synthesis of α-amino acids. The straightforward protocols for auxiliary attachment, highly diastereoselective alkylation, and subsequent cleavage make it a valuable tool for medicinal chemists and researchers in drug development. The ability to recover and reuse the chiral auxiliary adds to the practicality and cost-effectiveness of this methodology. Further exploration of its application in other asymmetric transformations is warranted.

Application Notes and Protocols for the Use of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

The incorporation of rigid cyclic structures, such as piperazine derivatives, into the linker can enhance the potency of PROTACs by pre-organizing the molecule for optimal ternary complex formation. The chiral building block, (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, offers a stereochemically defined and rigid scaffold for the construction of PROTAC linkers. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, making it a valuable tool for the development of novel protein degraders. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis.

Key Advantages of Incorporating (2R,5S)-2,5-dimethylpiperazine Linkers

The use of a (2R,5S)-2,5-dimethylpiperazine moiety in PROTAC linkers offers several advantages:

-

Conformational Rigidity: The piperazine ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty upon binding to the target protein and E3 ligase, thereby stabilizing the ternary complex.

-

Improved Physicochemical Properties: Piperazine-containing linkers can modulate the solubility and other physicochemical properties of the resulting PROTAC, which is crucial for optimizing its pharmacokinetic profile.[1]

-

Stereochemical Control: The use of a specific stereoisomer, (2R,5S), allows for precise control over the three-dimensional orientation of the PROTAC, which can be critical for achieving high potency and selectivity.

-

Synthetic Tractability: The Boc-protected amine and the free secondary amine provide orthogonal handles for sequential chemical modifications, facilitating a modular and efficient synthesis of the final PROTAC molecule.

Experimental Protocols

The following protocols outline the general steps for the synthesis of a PROTAC using this compound as a linker building block. These are generalized procedures and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which is then available for coupling to a linker precursor or a ligand.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the deprotection is complete.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To the residue, add DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected (2R,5S)-2,5-dimethylpiperazine, which is typically used in the next step without further purification.

Protocol 2: Coupling of the Deprotected Piperazine to a Linker Precursor

This protocol details the coupling of the deprotected (2R,5S)-2,5-dimethylpiperazine to a linker precursor containing a carboxylic acid functionality.

Materials:

-

Deprotected (2R,5S)-2,5-dimethylpiperazine (from Protocol 1)

-

Carboxylic acid-functionalized linker precursor (e.g., a PEG or alkyl chain with a terminal carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve the carboxylic acid-functionalized linker precursor (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected (2R,5S)-2,5-dimethylpiperazine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the piperazine-linker conjugate.

Protocol 3: Final PROTAC Synthesis by Coupling to POI and E3 Ligase Ligands

This protocol outlines the final steps of PROTAC synthesis, involving the sequential coupling of the piperazine-linker conjugate to the POI ligand and the E3 ligase ligand. The order of coupling will depend on the specific functional groups available on the ligands.

Materials:

-

Piperazine-linker conjugate (from Protocol 2)

-

Amine-functionalized POI ligand

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Preparative HPLC system

-

Standard laboratory glassware

Procedure:

-

First Coupling Step:

-

Activate the carboxylic acid of the piperazine-linker conjugate (if applicable) or the POI/E3 ligase ligand using HATU and DIPEA in anhydrous DMF as described in Protocol 2.

-

Add the corresponding amine-functionalized coupling partner (POI or E3 ligase ligand).

-

Stir the reaction at room temperature overnight and monitor by LC-MS.

-

Work up the reaction as described in Protocol 2 and purify the intermediate by flash chromatography.

-

-

Second Coupling Step (Final PROTAC Synthesis):

-

Repeat the coupling procedure with the remaining ligand. For example, if the first step involved coupling to the POI ligand, the second step will involve coupling to the E3 ligase ligand.

-

Activate the carboxylic acid of the intermediate from the first coupling step (or the remaining ligand) with HATU and DIPEA in anhydrous DMF.

-

Add the final amine-functionalized ligand.

-

Stir at room temperature until the reaction is complete as monitored by LC-MS.

-

-

Final Purification:

-

Purify the final crude PROTAC product by preparative HPLC to obtain the desired compound with high purity (>95%).

-

Data Presentation

While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following table provides a template for summarizing key data that should be collected during the development of such PROTACs.

| PROTAC Identifier | Target Protein (POI) | E3 Ligase Ligand | Linker Composition | Final Yield (%) | Purity (%) (HPLC) | DC50 (nM) | Dmax (%) |

| Example-PROTAC-1 | e.g., BRD4 | e.g., Pomalidomide | (2R,5S)-2,5-dimethylpiperazine - PEG3 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Example-PROTAC-2 | e.g., BTK | e.g., VHL Ligand | (2R,5S)-2,5-dimethylpiperazine - Alkyl C6 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: General mechanism of PROTAC-induced protein degradation.

General PROTAC Synthesis Workflow

The diagram below outlines a typical synthetic workflow for a PROTAC utilizing the this compound building block.

Caption: Synthetic workflow for PROTACs using the chiral piperazine building block.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid, stereochemically defined structure can contribute to the development of potent and selective protein degraders. The protocols and guidelines presented in this document provide a foundation for researchers to incorporate this building block into their PROTAC design and discovery workflows. Further optimization and exploration of different linker compositions and attachment points are encouraged to fully realize the potential of this chiral piperazine derivative in the exciting field of targeted protein degradation.

References

Application Notes: Stereoselective Synthesis of β-Lactams with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif of penicillin and cephalosporin antibiotics. The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a powerful method for the synthesis of β-lactams. To control the stereochemistry of this reaction, chiral auxiliaries are often employed.

This document details the application of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a C2-symmetric chiral auxiliary, in the stereoselective synthesis of β-lactams. The rigid, chair-like conformation of the piperazine ring and the defined stereocenters at C2 and C5 effectively control the facial selectivity of the ketene attack on the imine, leading to high diastereoselectivity in the resulting β-lactam product.

Key Advantages of this compound:

-

High Diastereoselectivity: The C2-symmetric nature of the auxiliary provides a well-defined chiral environment, leading to excellent control over the stereochemical outcome of the cycloaddition.

-

Versatility: The auxiliary can be used with a variety of acid chlorides (ketene precursors) and imines to generate a diverse library of chiral β-lactams.

-

Cleavage under Mild Conditions: The auxiliary can be removed from the β-lactam product under conditions that do not compromise the integrity of the newly formed ring.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary-Tethered Acid Chloride

This protocol describes the attachment of the chiral auxiliary to a desired acid chloride, preparing the key precursor for the Staudinger reaction.

Materials:

-

This compound

-

Desired carboxylic acid (e.g., phenoxyacetic acid)

-

Oxalyl chloride or thionyl chloride

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Coupling with Chiral Auxiliary: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Dissolve the crude acid chloride from step 4 in anhydrous DCM and add it dropwise to the solution of the chiral auxiliary.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral auxiliary-tethered acid chloride.

Protocol 2: Stereoselective Staudinger [2+2] Cycloaddition

This protocol details the key cycloaddition reaction between the chiral ketene precursor and an imine to form the β-lactam.

Materials:

-

Chiral auxiliary-tethered acid chloride (from Protocol 1)

-

Desired imine

-

Triethylamine (Et3N) or a non-nucleophilic base like 2,6-lutidine

-

Anhydrous dichloromethane (DCM) or toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq.) and the chiral auxiliary-tethered acid chloride (1.1 eq.) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ketene Formation and Cycloaddition: Slowly add triethylamine (2.0 eq.) dropwise to the cooled solution over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final, enantiomerically enriched β-lactam.

Materials:

-

β-Lactam with chiral auxiliary (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Alternatively: Mild reducing agents like samarium(II) iodide or magnesium in methanol for reductive cleavage.

Procedure (Acidic Cleavage of Boc Group and Amide Bond):

-

Deprotection and Cleavage: Dissolve the β-lactam (1.0 eq.) in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-3 hours, monitoring the reaction by TLC.

-